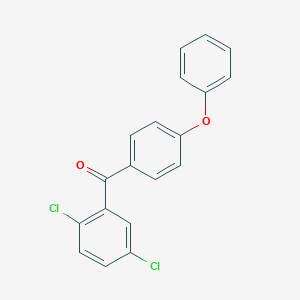

2,5-Dichloro-4'-phenoxybenzophenone

Vue d'ensemble

Description

2,5-Dichloro-4’-phenoxybenzophenone, also known as (2,5-dichlorophenyl)- (4-phenoxyphenyl)methanone, is a chemical compound with the molecular formula C19H12Cl2O2 . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4’-phenoxybenzophenone consists of 19 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The exact mass is 342.02100 and the molecular weight is 343.2 g/mol .Applications De Recherche Scientifique

Polymerization and Molecular Weight Control

Tonozuka et al. (2011) explored the Ni(0)-catalyzed coupling polymerization of 2,5-Dichloro-4'-phenoxybenzophenone. This process varied in ligand, coligand, temperature, reaction time, and solvent to control the molecular weight of the polymer, poly(4-phenoxybenzoyl-1,4-phenylene)s (PPBPs). High molecular weight sulfonated PPBPs demonstrated improved properties for fuel cell applications, such as increased mechanical strength and proton conductivity (Tonozuka et al., 2011).

Synthesis of Phthalocyanines

Wöhrle et al. (1993) conducted a study on the synthesis of phthalocyanines using this compound. This process involved reactions with phenols, leading to the formation of various substituted dicyanobenzenes, further converted into octasubstituted phthalocyanines (Wöhrle et al., 1993).

Development of Multiblock Copolymers

Ghassemi et al. (2004) synthesized rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics using this compound. The end product, an alternating multiblock sulfonated copolymer, formed flexible transparent films, showing potential for use in water absorption and proton conductivity applications (Ghassemi et al., 2004).

Environmental Analysis and Monitoring

Ye et al. (2008) developed a method to measure environmental phenols, including derivatives of this compound, in human milk. This sensitive method, which could detect these compounds in minute concentrations, is crucial for assessing human exposure and potential health risks (Ye et al., 2008).

Photochemical Research

Choudhry & Hutzinger (1982) investigated the photochemical formation and degradation of polychlorinated dibenzofurans and dibenzo-p-dioxins, which are by-products in the manufacture of chlorinated phenols like this compound. Understanding these processes is important for environmental protection and pollution control (Choudhry & Hutzinger, 1982).

Safety and Hazards

Propriétés

IUPAC Name |

(2,5-dichlorophenyl)-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2O2/c20-14-8-11-18(21)17(12-14)19(22)13-6-9-16(10-7-13)23-15-4-2-1-3-5-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXNNVZZGMWSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477222 | |

| Record name | 2,5-Dichloro-4'-phenoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151173-25-0 | |

| Record name | 2,5-Dichloro-4'-phenoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)

![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)